(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene fragment and a chlorophenylthio group.
Preparation Methods
The synthesis of (4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves a multi-step process. One common synthetic route includes the condensation of p-chlorothiophenol with benzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with phenylglycine to yield the desired oxazolone compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenylthio group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers. .
Biology: The compound has shown promising results in biological studies, particularly for its antimicrobial and cytotoxic activities.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects. For example, it can inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can be compared with other similar compounds, such as:
4-arylidene-2-phenyl-5(4H)-oxazolone: This compound shares a similar oxazolone core structure but lacks the chlorophenylthio group.
Thiazolidinones: These compounds have a similar five-membered ring structure but contain sulfur instead of oxygen.
Thiohydantoins: These compounds also have a five-membered ring structure with sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
107572-08-7 |
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Molecular Formula |
C22H14ClNO2S |
Molecular Weight |
391.869 |
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14ClNO2S/c23-17-10-12-18(13-11-17)27-20-9-5-4-8-16(20)14-19-22(25)26-21(24-19)15-6-2-1-3-7-15/h1-14H/b19-14+ |
InChI Key |
RRQSTMHHXCSZIW-XMHGGMMESA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3SC4=CC=C(C=C4)Cl)C(=O)O2 |
Synonyms |
4-[o-(p-Chlorophenylthio)benzylidene]-2-phenyl-5(4H)-oxazolone |
Origin of Product |
United States |
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